molecular formula C22H21BrN2O3 B14978853 1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14978853
M. Wt: 441.3 g/mol
InChI Key: KIGBPDKVCVZRSZ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a dimethylamino propyl chain, and a dihydrochromeno-pyrrole core, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, typically starting with the bromination of a phenyl ring followed by the introduction of the dimethylamino propyl chain. The dihydrochromeno-pyrrole core is then constructed through a series of cyclization reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of specific catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other substituents using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets within biological systems. The bromophenyl and dimethylamino propyl groups play crucial roles in binding to specific receptors or enzymes, modulating their activity. The dihydrochromeno-pyrrole core may also contribute to the compound’s overall biological effects by influencing its stability and reactivity.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with similar compounds such as:

    1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine: This compound shares the bromophenyl group but differs in its core structure and substituents.

    1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-1H-indole-3-carboxamide: Similar in having a bromophenyl and dimethylamino propyl group, but with an indole core instead of a dihydrochromeno-pyrrole core.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H21BrN2O3

Molecular Weight

441.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[3-(dimethylamino)propyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H21BrN2O3/c1-24(2)12-5-13-25-19(14-8-10-15(23)11-9-14)18-20(26)16-6-3-4-7-17(16)28-21(18)22(25)27/h3-4,6-11,19H,5,12-13H2,1-2H3

InChI Key

KIGBPDKVCVZRSZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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